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Compound of Interest

Compound Name: Cyclopentyl hexanoate

Cat. No.: B8742183 Get Quote

Abstract: This document provides a comprehensive technical guide for researchers, scientists,

and flavor development professionals on the application of Cyclopentyl Hexanoate (CAS No.

5413-59-2) in flavor chemistry. While not as commonly utilized as its linear alkyl analogs, its

unique cycloaliphatic structure presents intriguing possibilities for creating novel and complex

flavor profiles. This guide outlines its physicochemical properties, a modern enzymatic

synthesis protocol, detailed methodologies for analytical and sensory characterization, and

potential applications in food and beverage systems. Crucially, this document also addresses

the current regulatory landscape concerning its use as a flavoring ingredient.

Introduction to Cyclopentyl Hexanoate
Cyclopentyl hexanoate is an ester formed from the reaction of cyclopentanol and hexanoic

acid. In flavor chemistry, esters are fundamental building blocks, renowned for contributing a

wide array of fruity and floral notes. The structure of an ester—specifically the chain length and

branching of both the alcohol and carboxylic acid moieties—directly dictates its resulting aroma

and flavor profile.

The incorporation of a cyclopentyl group, a five-membered aliphatic ring, is significant. Unlike

the more common linear alkyl esters (e.g., ethyl hexanoate, hexyl hexanoate), the cyclic

structure of cyclopentyl hexanoate imparts a distinct character. Based on analysis of

structurally related compounds, its flavor profile is anticipated to be complex and fruity, with

potential waxy, green, and tropical undertones, distinguishing it from purely linear esters.[1][2]
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This unique profile makes it a target for flavor chemists seeking to impart novel notes or add

complexity to existing fruit flavors such as pineapple, passionfruit, and stone fruits.

Physicochemical Properties
A clear understanding of the physical and chemical properties of a flavor compound is essential

for its effective application, governing its solubility, volatility, and stability in various food

matrices.

Property Value Source

IUPAC Name cyclopentyl hexanoate [3]

CAS Number 5413-59-2 [3]

Molecular Formula C₁₁H₂₀O₂ [3]

Molecular Weight 184.27 g/mol [3]

Appearance Colorless Liquid (Predicted) N/A

Topological Polar Surface Area 26.3 Å² [3]

LogP (o/w) 3.3 [3]

Representative Synthesis: Enzymatic Esterification
While traditional Fischer-Speier esterification using acid catalysts is a viable synthesis route,

modern flavor chemistry increasingly favors enzymatic methods. Lipase-catalyzed synthesis

offers high specificity, milder reaction conditions (which prevents off-note formation), and aligns

with "green chemistry" principles. The following protocol is adapted from established methods

for similar esters and follows a Ping-Pong Bi-Bi kinetic mechanism.[4]

Reactant Preparation: In a sealed, temperature-controlled reaction vessel, dissolve

equimolar amounts of hexanoic acid and cyclopentanol in a suitable organic solvent (e.g., n-

hexane). The choice of a non-polar solvent helps to shift the reaction equilibrium towards

ester formation.

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase

B) to the mixture. Immobilization of the enzyme is critical as it simplifies catalyst removal
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from the final product and enhances enzyme stability. A typical loading is 1-10% (w/w) of the

total substrate mass.[4]

Water Removal: Add molecular sieves (3Å) to the reaction mixture. This is a crucial step to

sequester water, a byproduct of esterification. Removing water prevents the reverse

hydrolysis reaction and drives the synthesis to a higher yield.[4]

Incubation: Place the vessel in a shaker incubator set to a constant temperature (e.g., 40-

60°C) and agitation. The optimal temperature is enzyme-dependent and represents a trade-

off between reaction rate and enzyme thermal stability.

Reaction Monitoring: Withdraw small aliquots at regular intervals. The progress is monitored

by quantifying the formation of cyclopentyl hexanoate using Gas Chromatography (GC), as

detailed in Section 2.0.

Termination & Purification: Once the reaction reaches equilibrium (i.e., the ester

concentration plateaus), terminate the reaction by filtering out the immobilized enzyme and

molecular sieves. The solvent can then be removed under reduced pressure to yield the

crude ester, which can be further purified by vacuum distillation if required.
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Enzymatic synthesis workflow for Cyclopentyl Hexanoate.
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Analytical Characterization: Gas Chromatography-
Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile

flavor compounds like esters.[5] The gas chromatograph separates the components of a

mixture based on their volatility and interaction with a stationary phase, while the mass

spectrometer provides structural information for unambiguous identification.

Sample Preparation (Liquid-Liquid Extraction):

To 10 mL of a beverage sample in a separatory funnel, add 1 g of NaCl. The salt increases

the ionic strength of the aqueous phase, which enhances the partitioning of the

moderately non-polar ester into the organic solvent.

Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate) for

accurate quantification.

Add 10 mL of a high-purity organic solvent (e.g., dichloromethane or diethyl ether) and

shake vigorously for 2 minutes.

Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction

twice more with fresh solvent.

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove

residual water, which can interfere with the GC analysis.

Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of

nitrogen. Over-concentration can lead to the loss of the volatile target analyte.

GC-MS Instrumentation and Parameters:

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is typically used. Non-polar columns separate compounds primarily by boiling

point, which is effective for esters.

Injection: Inject 1 µL of the prepared extract in splitless mode to maximize sensitivity for

trace analysis.
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Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C, and hold

for 5 minutes. This temperature program allows for the separation of highly volatile

compounds first, followed by the elution of the target ester.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan in full scan mode from m/z 40

to 350 to collect mass spectra for identification.

Data Analysis:

Identification: Identify the Cyclopentyl hexanoate peak by comparing its retention time to

that of an authentic standard and matching its mass spectrum against a reference library

(e.g., NIST).

Quantification: Calculate the concentration based on the peak area ratio of the analyte to

the internal standard, using a pre-established calibration curve.
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Workflow for GC-MS analysis of flavor esters.

Sensory Evaluation: Descriptive Analysis
While instrumental analysis confirms the presence and concentration of a compound, only

sensory evaluation can characterize its actual flavor profile and impact.[6] Descriptive analysis

with a trained panel is a robust method to generate a detailed sensory profile of a new flavor

ingredient.

Panelist Selection and Training:

Recruit 8-12 panelists based on their sensory acuity, ability to describe perceptions, and

availability.
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Conduct training sessions where panelists are familiarized with a range of fruity, waxy, and

green aroma standards (e.g., ethyl acetate, hexanal, cis-3-hexenol). This builds a common

vocabulary, which is essential for reliable data.

Sample Preparation:

Prepare a stock solution of Cyclopentyl hexanoate in a neutral carrier like propylene

glycol or ethanol.

Create a dilution series in deodorized water or a simple sugar-acid solution to determine

the detection and recognition thresholds of the panel. This informs the concentration to be

used in the main evaluation.

For the descriptive test, prepare a sample at a supra-threshold concentration (e.g., 2-3

times the recognition threshold) in the chosen base.

Evaluation Environment:

Conduct the evaluation in individual sensory booths under neutral white light to prevent

visual bias.[6]

Ensure the room is free from extraneous odors and distractions.

Evaluation Procedure:

Present the samples, coded with random three-digit numbers, in a randomized order to

each panelist.

Provide panelists with a ballot (paper or digital) containing the agreed-upon sensory

attributes (e.g., "pineapple," "green," "waxy," "sweet," "chemical").

Panelists rate the intensity of each attribute on a scale (e.g., a 15-cm line scale anchored

from "none" to "very strong").

Provide unsalted crackers and purified water for palate cleansing between samples.

Data Analysis:
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Collect the intensity ratings from all panelists.

Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to

determine which attributes are significantly different from a control (the base without the

flavor compound).

Visualize the results using a spider or radar plot to provide a clear sensory fingerprint of

the compound.
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Process flow for descriptive sensory analysis.

Application in Food & Beverage Formulations
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Based on its predicted fruity profile, Cyclopentyl hexanoate is a promising candidate for

building or enhancing tropical and stone fruit flavors. Its unique character could provide a novel

twist to common profiles like pineapple, guava, peach, and apricot.

This protocol demonstrates how to evaluate the effect of Cyclopentyl hexanoate in a model

beverage system.

Prepare a Base Beverage: Create a simple beverage base consisting of 10% sugar

(sucrose), 0.15% citric acid, and 0.05% sodium citrate in water. This provides a realistic

sweet-sour balance.

Prepare a Flavoring Stock: Create a 0.1% solution of Cyclopentyl hexanoate in food-grade

ethanol.

Dosing: Dose the base beverage with the flavoring stock at several levels (e.g., 1, 5, 10, and

20 ppm). The appropriate range should be informed by sensory threshold data and

knowledge of similar esters.[5]

Evaluation: Evaluate the dosed beverages against a control (base beverage only) using a

sensory panel. A simple difference test (e.g., a triangle test) or a preference test can be used

to determine if the addition has a noticeable and positive effect.
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Flavor Application
Suggested Starting
Concentration (in finished
product)

Expected Contribution

Pineapple / Tropical 2 - 15 ppm

Adds complexity, ripe/juicy

notes, and a unique aromatic

lift.

Peach / Apricot 1 - 10 ppm
Can enhance the "fleshy" and

"skin" notes of the fruit.

Hard Seltzer / Clear Beverages 0.5 - 5 ppm

Provides a clean, novel fruit

character without adding color

or sweetness.

Confectionery (Hard Candy) 20 - 50 ppm
Delivers a bright, fruity impact

in high-sugar systems.

Note: These concentrations are suggestions based on typical use levels for fruity esters and

should be optimized for each specific application.

Regulatory & Safety Considerations
A critical step in the development of any new food ingredient is confirming its regulatory status.

Under the Federal Food, Drug, and Cosmetic (FD&C) Act, a substance intended for use in food

must be authorized as a food additive or be Generally Recognized as Safe (GRAS) for its

intended use.[7]

As of the date of this publication, a review of the U.S. Food and Drug Administration (FDA)

"Substances Added to Food" inventory (formerly EAFUS) and the Flavor and Extract

Manufacturers Association (FEMA) GRAS lists shows that Cyclopentyl hexanoate (CAS No.

5413-59-2) is not listed.[8]

Implications for Researchers and Developers:

The absence of Cyclopentyl hexanoate from these lists means it is not currently an

approved food ingredient in the United States.
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Any company wishing to use this substance in a commercial food or beverage product would

need to undertake a comprehensive safety assessment and pursue regulatory approval.

Potential pathways include submitting a Food Additive Petition (FAP) to the FDA or compiling

a GRAS notification for agency review.[9]

Therefore, the protocols and applications described in this document should be considered

for research and development purposes only, pending appropriate regulatory clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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